molecular formula C17H19F2N3O4 B6950418 N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide

N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide

Cat. No.: B6950418
M. Wt: 367.35 g/mol
InChI Key: HXYMQHJUIYMOCR-UHFFFAOYSA-N
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Description

N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide is a complex organic compound known for its diverse applications across various scientific fields. It combines unique structural elements, making it valuable in both chemical research and practical applications.

Properties

IUPAC Name

N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O4/c1-24-13-3-2-11(8-14(13)26-17(18)19)4-5-20-16(23)12-9-22-6-7-25-10-15(22)21-12/h2-3,8-9,17H,4-7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYMQHJUIYMOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CN3CCOCC3=N2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide, multiple synthetic routes can be employed. Common methods include:

  • Starting from substituted aniline derivatives: : Reaction with ethyl chloroformate under basic conditions, followed by cyclization using sodium methoxide and a subsequent coupling with imidazole derivatives.

  • Reaction conditions: : These involve temperatures ranging from 60°C to 120°C, using solvents like methanol, ethanol, or acetonitrile, often requiring inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Scaling up for industrial production generally involves optimizing the above methods for greater efficiency and yield. This typically includes:

  • Batch reactors: : Used for precise control over reaction conditions.

  • Continuous flow reactors: : Providing better scalability and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide undergoes several chemical reactions, including:

  • Oxidation: : Where the imidazole ring can be oxidized using agents like potassium permanganate.

  • Reduction: : The compound can be reduced using hydrogen in the presence of palladium on carbon.

  • Substitution: : It exhibits nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and oxazine moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, dichromate in acidic conditions.

  • Reduction: : Palladium on carbon, lithium aluminum hydride.

  • Substitution: : Halogenating agents like bromine, nucleophiles such as amines and alcohols.

Major Products

  • Oxidation products: : Yield imidazole-N-oxides.

  • Reduction products: : Lead to deoxygenated imidazole derivatives.

  • Substitution products: : Result in various substituted oxazine and imidazole compounds.

Scientific Research Applications

N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide finds applications in:

  • Chemistry: : As a precursor for more complex molecules and in studying reaction mechanisms.

  • Biology: : As a potential pharmacophore for drug design, especially in targeting specific enzymes or receptors.

  • Medicine: : Investigated for anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: : Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

  • Molecular Targets and Pathways: : Typically involves binding to specific proteins or enzymes, altering their activity. In medicinal applications, it can inhibit or activate particular pathways, influencing cell behavior.

  • Biological Action: : This includes disrupting microbial cell walls in antimicrobial applications or modulating immune responses in anti-inflammatory uses.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as:

  • N-[2-(4-methoxyphenyl)ethyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide

  • N-[2-(3-difluoromethoxyphenyl)ethyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide

N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide: stands out due to its unique combination of difluoromethoxy and methoxy substituents on the aromatic ring, which enhance its reactivity and specific interactions in biological systems.

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